![molecular formula C18H13N3O3 B2563636 1-methyl-1H-benzo[d]imidazol-5-yl 5-phenylisoxazole-3-carboxylate CAS No. 1351619-98-1](/img/structure/B2563636.png)
1-methyl-1H-benzo[d]imidazol-5-yl 5-phenylisoxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
The molecule, 1,3-bis ((5,6-dimethyl-1H-benzo [d]imidazol-1-yl)methyl)benzene (short for T, C 26 H 26 N 4), was synthesized and characterized by UV–Vis spectroscopy, infrared spectroscopy and single crystal X-ray diffraction .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
The properties of (1-Methyl-1H-benzo[d]imidazol-5-yl)methanol are as follows: It has a CAS Number of 115576-91-5, a Molecular Weight of 162.19, and an MDL number of MFCD11616105 . Its IUPAC Name is (1-methyl-1H-benzimidazol-5-yl)methanol .Aplicaciones Científicas De Investigación
Metal-Organic Frameworks (MOFs)
Research into novel complexes constructed from carboxylate and imidazole ligands underlines the significance of such structures in developing metal-organic frameworks (MOFs). These MOFs exhibit diverse structural configurations, including self-penetrating networks and 3D supramolecular frameworks, which are crucial for applications in gas storage, separation technologies, and catalysis. The structural characteristics of these compounds, particularly their coordination modes and flexible ligand frameworks, play an essential role in their assembly and functional properties (Li-Xin Sun et al., 2010).
Anticancer Agents
The synthesis and evaluation of benzimidazole-based compounds for their antiproliferative effects against cancer cell lines highlight the therapeutic potential of these molecules. Compounds with modifications on the benzimidazole nucleus have shown significant activity against various cancer cell lines, suggesting their utility as lead compounds in the development of new anticancer therapies. This area of research demonstrates the versatility of benzimidazole derivatives in medicinal chemistry and their potential in cancer treatment (C. Karthikeyan et al., 2017).
Synthesis and Characterization
Studies on the synthesis of imidazole and benzimidazole derivatives, including their structural characterization and application in nucleophilic catalysis for transesterification/acylation reactions, underline the chemical versatility and utility of these compounds. These reactions are fundamental in organic synthesis, offering pathways to various esters and other derivatives crucial in pharmaceuticals, polymers, and materials science. The efficiency of these compounds as catalysts in such reactions further illustrates their significance in synthetic chemistry (G. Grasa et al., 2002).
Mecanismo De Acción
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Safety and Hazards
Propiedades
IUPAC Name |
(1-methylbenzimidazol-5-yl) 5-phenyl-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-21-11-19-14-9-13(7-8-16(14)21)23-18(22)15-10-17(24-20-15)12-5-3-2-4-6-12/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJALOVMMBQFJNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)OC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-benzo[d]imidazol-5-yl 5-phenylisoxazole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

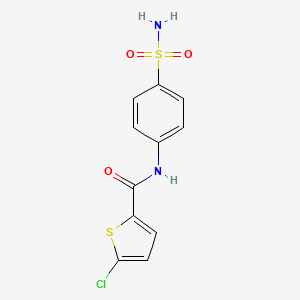
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2563557.png)
![1-[1-(Naphthalene-2-sulfonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2563559.png)
triazin-4-one](/img/structure/B2563561.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2563562.png)
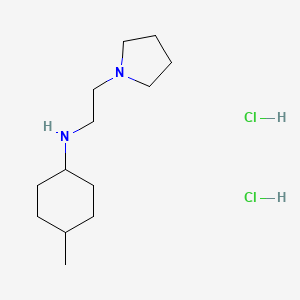
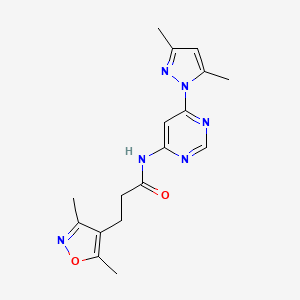

![2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]ethanamine](/img/structure/B2563570.png)
![5H,6H,7H,8H-Imidazo[1,2-A]pyridin-5-ylmethanol](/img/structure/B2563571.png)
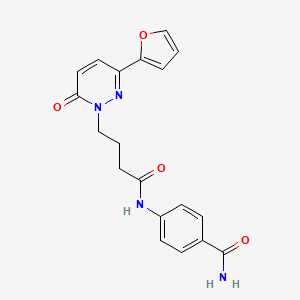
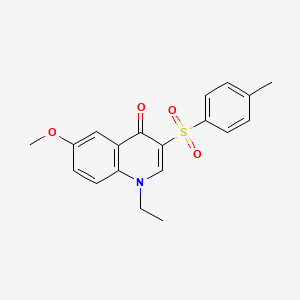
![ethyl 2-[2-(4-chlorophenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2563575.png)
![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide](/img/structure/B2563576.png)